p-Methoxyheptanophenone
Overview
Description
P-Methoxyheptanophenone is a chemical compound with the formula C14H20O2 and a molecular weight of 220.3074 .
Synthesis Analysis
The synthesis of this compound has been studied in the context of its potential antioxidant properties . The compound was extracted from the aerial part of Endostemon viscosus using gas chromatography-mass spectrometry (GC-MS) .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques, including molecular docking, DFT analysis, ADME, and MD simulation . The compound was found to interact with Cys-152 residues with a good glide score and showed stability through MD studies .Chemical Reactions Analysis
This compound has been studied for its antioxidant properties against Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) aggregation . The compound was found to interact with Cys-152 residues, which are involved in the structural reorganization of GAPDH .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 220.3074 and its chemical formula of C14H20O2 .Scientific Research Applications
Environmental and Water Treatment Applications
p-Methoxyheptanophenone, a type of methoxyphenol, has been studied for its potential applications in environmental science and water treatment. Zaky and Chaplin (2014) investigated the removal mechanisms of similar compounds like p-nitrophenol and p-methoxyphenol at a reactive electrochemical membrane. They found that these compounds are removed primarily through an electrochemical adsorption/polymerization mechanism at certain anodic potentials, indicating potential uses in water purification processes (Zaky & Chaplin, 2014).
Analytical Chemistry and Detection Techniques
In the field of analytical chemistry, various techniques have been developed for the detection and analysis of methoxyphenols. For example, Buell and Girard (1984) described a method for the determination of 4-hydroxyanisole (p-methoxyphenol) in serum using liquid chromatography with electrochemical detection. This highlights the compound's relevance in analytical methodologies (Buell & Girard, 1984).
Impact on Reproductive Health
Research has also explored the impact of benzophenone-3, a compound structurally similar to this compound, on reproductive health. Ghazipura et al. (2017) conducted a systematic review of human and animal studies to investigate the reproductive toxicity of benzophenone-3, revealing potential concerns about the compound's endocrine-disrupting effects (Ghazipura et al., 2017).
Potential in Biomass Research
In biomass research, Vane and Abbott (1999) used methoxyphenols as proxies for terrestrial biomass to study the chemical changes in lignin during hydrothermal alteration. This research indicates the role of methoxyphenols, including this compound, in understanding biomass decomposition and transformation (Vane & Abbott, 1999).
Mechanism of Action
Target of Action
The primary target of p-Methoxyheptanophenone is the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH is one of the most common targets of oxidative stress .
Mode of Action
This compound interacts with GAPDH at the Cys-152 residue . This interaction results in the formation of a disulfide bond between Cys-149, Cys-152, and Cys-156, leading to a structural reorganization of GAPDH . Cys-152 specifically prevents oligomerization and aggregation of GAPDH by blocking the cysteine residue and counteracting its oxidative modifications .
Biochemical Pathways
The interaction of this compound with GAPDH affects the glycolysis pathway, where GAPDH plays a crucial role. The oxidation of GAPDH leads to the formation of disulfide bonds between molecules, leading to aggregates, and eventually to cell death .
Pharmacokinetics
The compound was found to interact with cys-152 residues with a better glide score and obtained fine stability through molecular dynamics (md) studies , suggesting potential bioavailability.
Result of Action
The interaction of this compound with GAPDH results in the inactivation of GAPDH and the formation of disulfide bonds between molecules . This leads to aggregates and eventually to cell death .
Biochemical Analysis
Biochemical Properties
p-Methoxyheptanophenone has been found to interact with the enzyme GAPDH . This interaction occurs at the Cys-152 residue of the enzyme, which is known to prevent oligomerization and aggregation of GAPDH by blocking the cysteine residue and counteracting its oxidative modifications .
Cellular Effects
The interaction of this compound with GAPDH can lead to the inactivation of the enzyme and the formation of disulfide bonds between molecules . This can lead to the aggregation of GAPDH and eventually to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a disulfide bond between the Cys-152 residue of GAPDH and the compound . This interaction leads to a structural reorganization of GAPDH, inhibiting its enzymatic activity .
Temporal Effects in Laboratory Settings
The effects of this compound on GAPDH and cellular function have been observed in in vitro studies . Over time, the compound’s interaction with GAPDH can lead to the inactivation of the enzyme and the formation of disulfide bonds, leading to cell death .
Metabolic Pathways
This compound interacts with the enzyme GAPDH, which is involved in the glycolysis metabolic pathway . The compound’s interaction with GAPDH can affect the enzyme’s activity and potentially influence metabolic flux .
Properties
IUPAC Name |
1-(4-methoxyphenyl)heptan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-7-14(15)12-8-10-13(16-2)11-9-12/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCVBHGESSUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219346 | |
Record name | p-Methoxyheptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69287-13-4 | |
Record name | p-Methoxyheptanophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069287134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxyheptanophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90219346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69287-13-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.